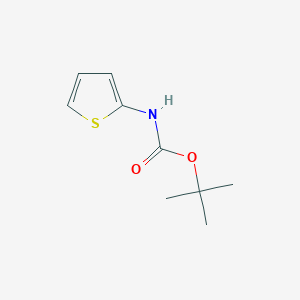

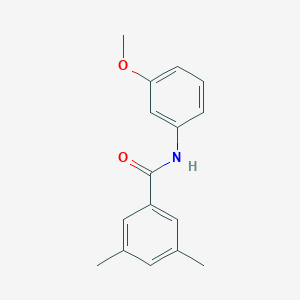

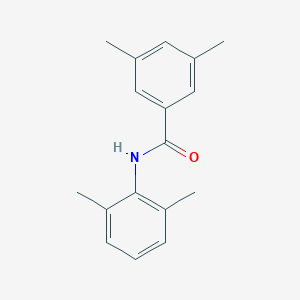

![molecular formula C27H20N2 B184434 3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile CAS No. 6211-62-7](/img/structure/B184434.png)

3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile, also known as DPI, is a synthetic compound that has been widely used in scientific research for the past few decades. This compound belongs to the class of indole derivatives and has been found to possess various biological and pharmacological properties.

Mechanism of Action

3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile exerts its inhibitory effect on PKC by binding to the regulatory domain of the enzyme, thereby preventing its activation. This leads to a decrease in downstream signaling events, such as gene expression, cell proliferation, and apoptosis. 3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile has also been found to inhibit other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.

Biochemical and Physiological Effects:

3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been found to induce apoptosis in cancer cells by inhibiting PKC and activating caspases. 3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile has also been shown to inhibit angiogenesis, the process of new blood vessel formation, by inhibiting PKC and vascular endothelial growth factor (VEGF) signaling. In addition, 3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile has been found to have anti-inflammatory effects by inhibiting NF-κB signaling.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile is its potency and specificity towards PKC inhibition. This makes it a valuable tool for studying the role of PKC in disease pathogenesis. However, 3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile also has some limitations, such as its low solubility in aqueous solutions and its potential cytotoxicity at high concentrations.

Future Directions

There are several future directions for the use of 3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile in scientific research. One potential application is in the development of novel cancer therapies that target PKC. 3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile could also be used in the study of other diseases, such as diabetes and cardiovascular diseases, where PKC has been implicated. Furthermore, the development of more potent and selective PKC inhibitors based on 3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile could lead to the discovery of new drug candidates for the treatment of various diseases.

Synthesis Methods

The synthesis of 3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile involves the reaction of 2,3-diphenylindole with acrylonitrile in the presence of a Lewis acid catalyst. The reaction proceeds through a Friedel-Crafts alkylation mechanism, resulting in the formation of 3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile as the final product. This method has been optimized over the years to yield high purity and yield of 3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile.

Scientific Research Applications

3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile has been extensively used in scientific research as a potent inhibitor of protein kinase C (PKC). PKC is an enzyme that plays a crucial role in cellular signaling pathways and has been implicated in various diseases, such as cancer, diabetes, and cardiovascular diseases. 3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile has been shown to inhibit the activity of PKC in vitro and in vivo, making it a valuable tool for studying the role of PKC in disease pathogenesis.

properties

CAS RN |

6211-62-7 |

|---|---|

Molecular Formula |

C27H20N2 |

Molecular Weight |

372.5 g/mol |

IUPAC Name |

3-(2,3-diphenylbenzo[g]indol-1-yl)propanenitrile |

InChI |

InChI=1S/C27H20N2/c28-18-9-19-29-26(22-13-5-2-6-14-22)25(21-11-3-1-4-12-21)24-17-16-20-10-7-8-15-23(20)27(24)29/h1-8,10-17H,9,19H2 |

InChI Key |

DMUBDVVCPYUCHV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(N(C3=C2C=CC4=CC=CC=C43)CCC#N)C5=CC=CC=C5 |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N(C3=C2C=CC4=CC=CC=C43)CCC#N)C5=CC=CC=C5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

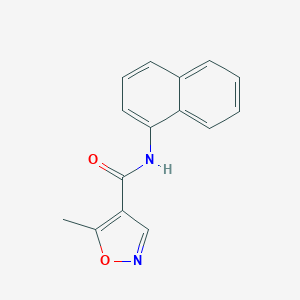

![3-[(4-Chlorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184352.png)

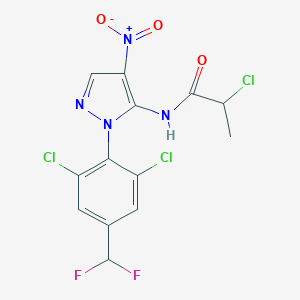

![3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B184356.png)

![Benzaldehyde, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-](/img/structure/B184372.png)